molecular formula C16H18N2O3 B4738719 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B4738719
M. Wt: 286.33 g/mol
InChI Key: ZHIGQJLDZOCYFA-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as DAP-5, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), which plays a crucial role in the initiation of mRNA translation.

Mechanism of Action

1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one inhibits eIF4A, which is a helicase that unwinds the secondary structure of mRNA during translation initiation. By inhibiting eIF4A, 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one prevents the formation of the eIF4F complex, which is necessary for the recruitment of the ribosome to the mRNA. This ultimately leads to the inhibition of mRNA translation and the suppression of protein synthesis.
Biochemical and Physiological Effects:
1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Additionally, 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potency and specificity as an eIF4A inhibitor. It has been shown to be more potent than other eIF4A inhibitors, such as hippuristanol and silvestrol. However, one limitation of using 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its cytotoxicity at high concentrations, which can affect the viability of cells in vitro.

Future Directions

There are several future directions for the use of 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in scientific research. One direction is to explore the therapeutic potential of 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, and further studies could investigate its efficacy in animal models and clinical trials. Another direction is to investigate the role of eIF4A in other diseases, such as viral infections and neurological disorders. 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one could be used as a tool to study the mechanism of action of eIF4A in these diseases and to identify potential therapeutic targets. Additionally, further studies could investigate the structure-activity relationship of 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one and other eIF4A inhibitors to optimize their potency and specificity.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively used in scientific research to study the role of eIF4A in mRNA translation and its potential as a therapeutic target for cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been used to study the mechanism of action of other compounds that target eIF4A.

properties

IUPAC Name

(Z)-1-(2,5-dimethoxyphenyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-12(10-17-18(11)2)5-7-15(19)14-9-13(20-3)6-8-16(14)21-4/h5-10H,1-4H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIGQJLDZOCYFA-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C\C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
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1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
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1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

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